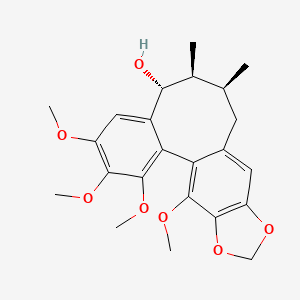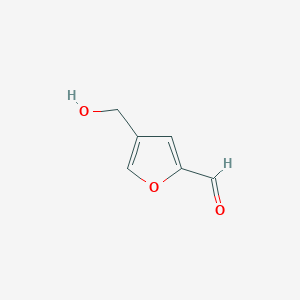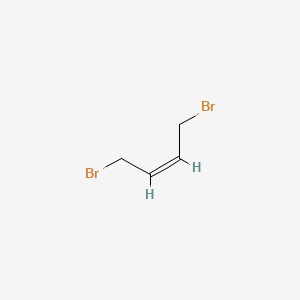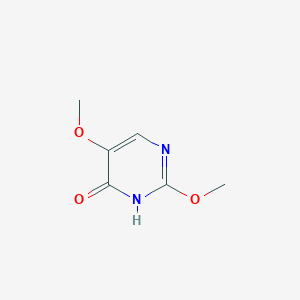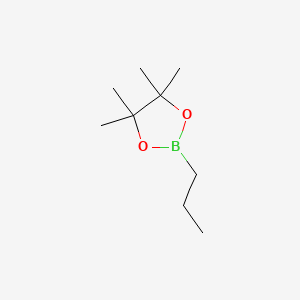
4,4,5,5-テトラメチル-2-プロピル-1,3,2-ジオキサボロラン
説明
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H19BO2 and its molecular weight is 170.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
パラジウム触媒鈴木・宮浦クロスカップリング
この化合物は、パラジウム触媒反応である鈴木・宮浦クロスカップリング反応で使用されます。 これは、医薬品やポリマーを含むさまざまな有機化合物の合成に不可欠な炭素-炭素結合形成において重要な方法です .
逆電子求核ディールス・アルダー反応
この化合物は、逆電子求核ディールス・アルダー反応の試薬として機能します。 このタイプの反応は、高い立体選択性で6員環を形成するため、複雑な有機構造の合成に重要です .
ベンジルC-H結合におけるボリル化
これは、パラジウム触媒の存在下でアルキルベンゼンのベンジルC-H結合におけるボリル化に使用されます。 これは、さらなる有機変換に有用なピナコールベンジルボロン酸エステルを形成します .
アルキンおよびアルケン類のヒドロホウ素化
この化合物は、アルキルまたはアリールアルキンおよびアルケン類のヒドロホウ素化に関与しています。 これは、遷移金属触媒の存在下で行われ、さまざまなホウ素含有化合物の合成における重要なステップです .
アリールヨージドとのカップリング
また、銅触媒の存在下でアリールヨージドとのカップリングにも使用されます。 このプロセスは、有機合成および医薬品化学において重要な中間体であるアリールボロン酸エステルを形成します .
不斉ヒドロホウ素化
この化合物は、1,3-エンインの不斉ヒドロホウ素化に使用されます。 この反応は、多くの医薬品用途における要件である、高い光学純度を持つ分子の作成に重要なキラルアレンイルボロン酸エステルを生成します .
作用機序
Target of Action
Similar compounds are known to interact with various organic compounds, particularly alkyl or aryl alkynes and alkenes .
Mode of Action
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule. In the presence of a palladium catalyst, it can perform borylation at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The biochemical pathways affected by 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane are primarily those involving the formation of boronates. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/50 mmhg) and density (0882 g/mL at 25 °C) suggest that it may have moderate bioavailability .
Result of Action
The molecular and cellular effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane’s action are largely dependent on the specific targets and pathways it interacts with. In general, the formation of boronates can lead to changes in the chemical structure and properties of the target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. For instance, its reactivity can be affected by temperature, as suggested by its specific boiling point . Moreover, it is sensitive to air, indicating that it should be stored under inert gas .
生化学分析
Biochemical Properties
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as palladium and copper catalysts, facilitating reactions like the borylation of benzylic C-H bonds and the hydroboration of alkynes and alkenes . These interactions are crucial for the synthesis of complex organic molecules, making 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane an essential tool in biochemical research.
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by participating in cell signaling pathways and altering gene expression. For instance, its role in hydroboration reactions can impact the synthesis of biologically active molecules, thereby affecting cellular metabolism and signaling . Additionally, its interaction with various enzymes can lead to changes in cellular activities, highlighting its importance in cellular biochemistry.
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal catalysts such as palladium and copper. These complexes facilitate the activation or inhibition of enzymatic reactions, leading to changes in gene expression and metabolic pathways . The compound’s ability to form stable boron-carbon bonds is central to its mechanism of action, enabling it to participate in a wide range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade over time, affecting its long-term efficacy in biochemical reactions . Studies have shown that its stability is influenced by factors such as temperature and exposure to air, which can lead to gradual degradation and reduced activity in prolonged experiments.
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and other adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in the hydroboration and borylation reactions, which are essential for the synthesis of complex organic molecules . These reactions can influence metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with enzymes and other biomolecules . This localization is crucial for its activity and function in biochemical reactions, ensuring that it reaches the appropriate sites of action.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWCGATJFXUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435589 | |
| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-19-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


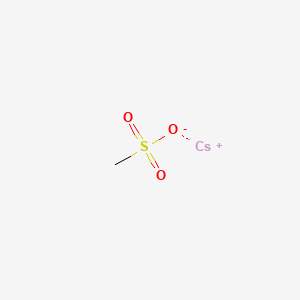
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)
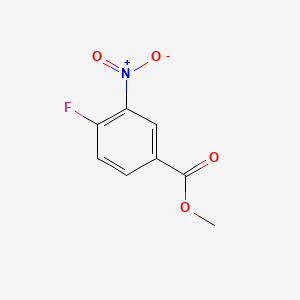
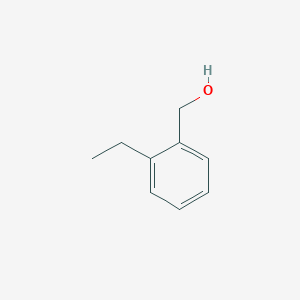
![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)
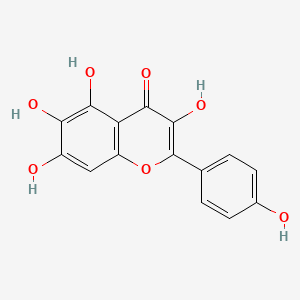

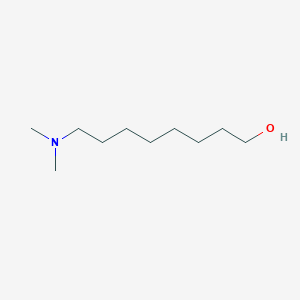
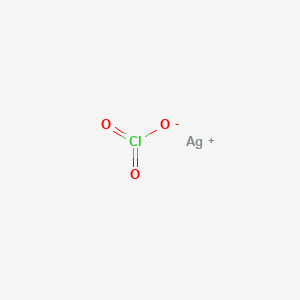
![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
